Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-
Description
The compound Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy- (commonly referred to in literature as carboxy-SNARF-1) is a ratiometric fluorescent probe extensively used for intracellular pH measurement . Its structure features a spirocyclic xanthene-isobenzofuran core with a diethylamino group at position 10 and a methoxy group at position 5 (Figure 1). These substituents confer pH-sensitive spectral shifts, enabling dual-excitation or dual-emission monitoring. The compound exhibits a pKa near 7.5, making it ideal for physiological pH ranges (6.0–8.0) .
Properties
CAS No. |
71463-70-2 |
|---|---|
Molecular Formula |
C29H25NO4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
10'-(diethylamino)-5'-methoxyspiro[2-benzofuran-3,7'-benzo[c]xanthene]-1-one |
InChI |
InChI=1S/C29H25NO4/c1-4-30(5-2)18-14-15-23-26(16-18)33-27-20-11-7-6-10-19(20)25(32-3)17-24(27)29(23)22-13-9-8-12-21(22)28(31)34-29/h6-17H,4-5H2,1-3H3 |
InChI Key |
NSBWOAPPZAYBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C6=CC=CC=C6C(=C5)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,6-Dihydroxynaphthalene with Substituted Acylresorcinols or Aminophenols
A key synthetic route to benzo[c]xanthene derivatives, including the target compound, involves the condensation of 1,6-dihydroxynaphthalene with substituted or unsubstituted 4-acylresorcinols or 6-acyl-3-aminophenols. This reaction is catalyzed by Lewis acids such as zinc chloride or dehydrating acids like polyphosphoric acid or sulfuric acid. The process results in the formation of the fused benzo[c]xanthene fluorophore core characteristic of the compound.
- Catalysts: Zinc chloride (Lewis acid), polyphosphoric acid, sulfuric acid
- Reactants: 1,6-dihydroxynaphthalene + substituted 4-acylresorcinol or 6-acyl-3-aminophenol
- Conditions: Typically heating under acidic conditions to promote condensation and ring closure
This method allows for the incorporation of various substituents, including the 10-(diethylamino) and 5-methoxy groups, by selecting appropriate substituted acylresorcinols or aminophenols.
Alternative Condensation Using Substituted Resorcinols with 2-(Acyl)-1,6-Dihydroxynaphthalene
The same benzo[c]xanthene products can be synthesized by condensing substituted or unsubstituted resorcinols or amino phenols with substituted or unsubstituted 2-(acyl)-1,6-dihydroxynaphthalene in the presence of Lewis acid catalysts. This alternative approach offers flexibility in the choice of starting materials and substitution patterns.
Preparation of 4-Acylresorcinols as Key Intermediates
4-Acylresorcinols, critical intermediates for the condensation step, are prepared by:
- Treating fluorescein or substituted fluoresceins with strong base at elevated temperature (Ghatak and Dutt method, 1929)
- Condensation of resorcinol or substituted resorcinol with phthalic anhydride or substituted phthalic anhydrides under approximately equimolar conditions
These intermediates can be further modified to introduce the diethylamino and methoxy substituents required for the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have shown that compounds similar to Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one exhibit cytotoxic effects against various cancer cell lines. The unique spiro structure may enhance the interaction with biological targets, leading to increased efficacy in inhibiting tumor growth.
-
Fluorescent Probes :
- The compound's ability to fluoresce makes it suitable for use as a fluorescent probe in biological imaging. This application is particularly relevant in tracking cellular processes and studying the dynamics of biological systems.
-
Drug Delivery Systems :
- Its chemical structure allows for modifications that can enhance solubility and bioavailability, making it a candidate for developing advanced drug delivery systems.
Photochemical Applications
-
Light Harvesting :
- The compound's conjugated system can efficiently absorb light, making it a potential candidate for use in solar energy applications. Its ability to convert light energy into chemical energy is being explored for photovoltaic cells.
-
Photodynamic Therapy :
- Due to its photochemical properties, this compound can be utilized in photodynamic therapy (PDT) for cancer treatment. In PDT, light activation of the compound leads to the generation of reactive oxygen species that can selectively destroy cancerous cells.
Materials Science Applications
-
Organic Light Emitting Diodes (OLEDs) :
- The luminescent properties of Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one make it a potential material for OLEDs. Its incorporation into OLEDs could lead to devices with higher efficiency and better color rendering.
-
Sensors :
- The compound can be modified to create sensitive sensors for detecting environmental pollutants or biological markers due to its fluorescence properties. These sensors can provide real-time monitoring capabilities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to biological receptors, while the methoxy group can influence the compound’s electronic properties. The spiro structure provides rigidity, enhancing its stability and interaction with target molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₃₂H₂₅NO₉ (acetoxymethyl ester form) .
- Emission Peaks : 580 nm (acidic) and 640 nm (basic), allowing ratiometric analysis .
- Applications : Widely used in live-cell imaging, phagosomal pH studies, and mitochondrial pH modulation research .
Structural and Functional Analogues
BCECF (2',7'-Bis-carboxyethyl-5(6)-carboxyfluorescein)
- Structure : Contains carboxyethyl groups at positions 2' and 7', enhancing water solubility.
- pKa : ~6.97, suited for slightly acidic environments (pH 6.5–7.5) .
- Spectral Properties : Single excitation (490 nm) with dual emission (535 nm/ratio-dependent).
- Applications : Cytosolic pH measurements in neutrophils and parasites .
Comparison Table :
Seminaphthofluorescein Derivatives
- Example : 4-Methyl-3,10-dihydroxy-spiro[7H-benzo[c]xanthen-7,1′(3′H)-isobenzofuran]-3′-one (Compound 2 in ).
- Structure : Features methyl and dihydroxy groups, enabling zinc ion sensing via tautomerism .
- Functionalization : Often esterified (e.g., dibenzoate in Compound 3) for cell permeability or metal binding .
- Applications : Ratiometric zinc sensing in nitric oxide-induced release studies .
Key Differences :
- Lacks diethylamino group, reducing pH sensitivity but enabling metal coordination.
- Modified with pyridylmethyl groups (e.g., ZNP1 in ) for selective Zn²⁺ binding .
Naphthofluorescein
- Structure : Dibenzo[c,h]xanthene core with 3,11-dihydroxy groups .
- Properties : Higher molar extinction coefficient but narrower pH sensitivity range.
- Applications : Less common in live-cell imaging due to lower dynamic range compared to SNARF-1 .
CM-H2DCFDA (Oxidative Stress Probe)
- Structure : Chloromethyl-derivatized fluorescein with acetate esters.
- Key Difference: Non-ratiometric; fluorescence increases with ROS, independent of pH .
Spectral and Performance Comparison
- Sensitivity : SNARF-1’s dual-emission design reduces artifacts from dye concentration or photobleaching, unlike BCECF .
- Dynamic Range : SNARF-1 covers broader pH (6.0–8.0) vs. BCECF (6.5–7.5) .
- Interference: SNARF-1’s diethylamino group may increase lipid membrane interaction compared to BCECF’s carboxylates .
Biological Activity
The compound Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy- is a member of the xanthene dye family, known for its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound's structure includes a spiro configuration that combines a benzo[c]xanthene moiety with an isobenzofuran unit. This unique arrangement contributes to its photophysical properties and biological interactions.
Chemical Structure
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 293.35 g/mol
Research indicates that compounds within the xanthene family exhibit various biological activities, including:
- Antioxidant Properties : Xanthene derivatives can scavenge free radicals, reducing oxidative stress in cells.
- Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Fluorescent Properties : Their fluorescence makes them suitable for bioimaging applications.
Case Studies
- Anticancer Activity
- Antioxidant Activity
- Fluorescent Imaging
Synthesis Methods
The synthesis of Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one typically involves:
- Condensation Reactions : Utilizing resorcinol derivatives and acylated naphthalenes under acidic conditions.
- Catalytic Processes : Lewis acid catalysts like zinc chloride are often employed to facilitate the reaction, leading to high yields and purity .
Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Condensation of resorcinol with naphthalene derivatives |
| 2 | Use of Lewis acid catalyst (e.g., zinc chloride) |
| 3 | Purification through recrystallization |
Research Findings
The compound's biological activities have been documented in various studies:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing spiro xanthene derivatives like 10-(diethylamino)-5-methoxy-spiro[benzo[c]xanthene]?
- Methodology : A common approach involves O-acylation of fluorescein or its derivatives with acyl chlorides under controlled conditions. For example, benzoyl chloride reacts with fluorescein in dry acetone at 0°C (4 hours) followed by room temperature (4 hours) in the presence of triethylamine, yielding spiro compounds with high yields .
- Characterization : Use ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm structural integrity. Theoretical validation via DFT/B3LYP methods at the 6-311G(d,p) basis set can corroborate experimental data .
Q. How do substituents like diethylamino and methoxy groups influence the photophysical properties of spiro xanthene derivatives?
- Substituent Effects :
- Diethylamino : Enhances electron-donating capacity, shifting absorption/emission spectra to longer wavelengths (red shift). It also improves solubility in organic solvents .
- Methoxy : Stabilizes the excited state via electron-donating resonance effects, increasing fluorescence quantum yield .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in pH-dependent fluorescence quenching data for carboxy-SNARF analogs?
- Issue : Discrepancies arise from intracellular dye distribution, self-quenching, or H⁺ ion binding cooperativity.
- Solutions :
- Use ratiometric calibration (e.g., 580 nm/640 nm emission ratio) to normalize pH measurements .
- Validate with parallel probes like BCECF (2',7'-bis-carboxyethyl-5-carboxyfluorescein) to cross-check intracellular pH .
- Apply computational models to account for anticooperative H⁺ binding, which affects calibration curves .
Q. How can computational methods (e.g., DFT) predict the reactivity of spiro xanthene derivatives in biological environments?
- Approach :
- Optimize molecular geometry using Gaussian 09 at B3LYP/6-311G(d,p). Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron transfer pathways .
- Simulate solvent effects (e.g., DMSO or aqueous media) via PCM (Polarizable Continuum Model) to assess stability and interaction with biomolecules .
Q. What are the challenges in using spiro xanthene derivatives for mitochondrial pH imaging, and how can they be mitigated?
- Challenges :
- Dye leakage from mitochondria due to membrane potential changes.
- Autofluorescence interference in live-cell imaging.
- Mitigation :
- Use acetoxymethyl (AM) esters (e.g., Carboxy SNARF-1 AM) for enhanced cellular uptake and enzymatic trapping .
- Combine with MitoTracker Red to colocalize signals and confirm mitochondrial specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
